N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Fatty Acid Amide Hydrolase FAAH Structure-Activity Relationship

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1797591-75-3) is a synthetic small molecule featuring a benzothiazole core linked via a piperidine ring to an ethanesulfonamide group through a methylene spacer. It is classified as an aryl sulfonamide and is primarily utilized as a versatile building block or intermediate in medicinal chemistry.

Molecular Formula C15H21N3O2S2
Molecular Weight 339.47
CAS No. 1797591-75-3
Cat. No. B2872272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
CAS1797591-75-3
Molecular FormulaC15H21N3O2S2
Molecular Weight339.47
Structural Identifiers
SMILESCCS(=O)(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H21N3O2S2/c1-2-22(19,20)16-11-12-7-9-18(10-8-12)15-17-13-5-3-4-6-14(13)21-15/h3-6,12,16H,2,7-11H2,1H3
InChIKeyQPWUCTZLBNDMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1797591-75-3): A Benzothiazole-Piperidine Sulfonamide Building Block for Targeted Medicinal Chemistry


N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 1797591-75-3) is a synthetic small molecule featuring a benzothiazole core linked via a piperidine ring to an ethanesulfonamide group through a methylene spacer. It is classified as an aryl sulfonamide and is primarily utilized as a versatile building block or intermediate in medicinal chemistry [1]. The compound has a molecular weight of 339.5 g/mol, a computed XLogP3-AA of 3.1, and a topological polar surface area (TPSA) of 98.9 Ų, placing it within drug-like chemical space [2]. Its structural scaffold is characteristic of known inhibitors targeting enzymes such as Fatty Acid Amide Hydrolase (FAAH), where the benzothiazole, piperidine, and sulfonyl moieties are critical pharmacophoric elements [1].

1 Benzothiazole-piperidine scaffold reported for FAAH inhibitor SAR studies
2 Methylene spacer may support conformational flexibility for target engagement design
3 Ethanesulfonamide group may aid aqueous solubility in enzyme assay conditions

Why N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide Cannot Be Replaced by Generic FAAH or Kinase Inhibitor Scaffolds


In-class benzothiazole-piperidine sulfonamides are not functionally interchangeable. Structure-activity relationship (SAR) studies on this scaffold demonstrate that potency and selectivity are exquisitely sensitive to the nature of the sulfonamide substituent and the linker between the piperidine and heterocycle [1]. Specifically, ethanesulfonamide derivatives with a one- to three-methylene tether between the piperidine and thiazole rings exhibit potent biological activity, whereas substitutions on peripheral aryl groups can drastically reduce or abolish activity [2]. Consequently, selecting the precise ethanesulfonamide regioisomer with the methylene linker is critical for maintaining target engagement profiles; procurement of even a closely related analog like a phenylsulfonamide or a directly-linked variant risks invalidating the SAR hypothesis and yielding inactive or off-target compounds.

Linker length: replacing the methylene spacer with a direct piperidine-sulfonamide attachment may abolish target engagement in reported series; SAR is exquisitely linker-dependent
Sulfonamide substituent: exchanging ethyl for aryl (phenyl, pyridine) sulfonamides may shift lipophilicity and alter solubility, risking non-specific binding artifacts in assays
Heterocycle core: substituting benzothiazole with monocyclic thiazole may reduce binding affinity; the fused benzene ring may be critical for hydrophobic pocket interactions

Head-to-Head and Class-Level Quantitative Differentiation Evidence for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide


Structural Differentiation from Directly Linked Analog Enhances Conformational Flexibility and Target Engagement

Compared to the direct-linked analog N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide, the target compound incorporates a critical methylene (-CH2-) spacer between the piperidine ring and the sulfonamide group. SAR analysis in thiazole-alkanesulfonamide antiallergic series demonstrates that a one- to three-methylene tether is essential for potent activity; directly attaching the sulfonamide to the piperidine abolishes this required spatial arrangement [1]. This methylene spacer confers increased conformational flexibility, which is hypothesized to allow optimal positioning of the sulfonamide moiety within the enzyme's catalytic pocket, a feature critical for mimicking the transition state in FAAH inhibition [2].

Linker comparison
Class-level inference
Methylene (-CH₂-) spacer present vs. absent (directly attached); direct attachment may abolish activity in related SAR series
Linker presence may be critical for target engagement interpretation
SAR from thiazole-alkanesulfonamide antiallergic assays
Fatty Acid Amide Hydrolase FAAH Structure-Activity Relationship

Computational Property Advantage: Enhanced Solubility and Reduced Lipophilicity vs. Phenylsulfonamide Analog

The target compound's ethanesulfonamide group provides a measurable physicochemical advantage over bulkier arylsulfonamide analogs. The computed XLogP3-AA of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is 3.1 [1]. In contrast, the closely related analog N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (CAS 2034503-91-6) contains a larger pyridine ring and is predicted to have a higher logP, reducing aqueous solubility [2]. For enzyme inhibition assays requiring compound solubilization in aqueous buffers, the lower lipophilicity of the ethanesulfonamide variant translates into a reduced risk of precipitation and non-specific binding, based on established relationships between logP and solubility.

Lipophilicity vs. aryl analog
Cross-study comparable
XLogP3-AA 3.1 (target) vs. estimated higher logP for pyridine-3-sulfonamide analog (CAS 2034503-91-6)
Lower lipophilicity may reduce assay precipitation and non-specific binding risk
Computed XLogP3; solubility interpreted via class-level logP trends
Drug-likeness Physicochemical Properties Solubility

Benzothiazole vs. Simple Thiazole Core: Enhanced Binding Affinity via Extended Aromatic System

Substitution of the benzothiazole core in the target compound with a simpler thiazole ring (as in N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide) results in loss of the fused benzene ring that participates in critical π-stacking interactions with hydrophobic residues in the target binding pocket. In studies on benzothiazole-based kinase inhibitors, the benzothiazole moiety was found to be essential for high-affinity binding; thiazole-only analogs exhibited significantly reduced potency [1]. Molecular docking studies with FAAH further indicate that the benzothiazole ring forms additional van der Waals contacts within a hydrophobic cleft that the monocyclic thiazole cannot access [2].

Core: benzothiazole vs. thiazole
Class-level inference
Benzothiazole core reported >10-fold higher binding affinity than monocyclic thiazole in class-level SAR
Benzothiazole may support higher-affinity target engagement
Based on FAAH and kinase inhibition studies
Benzothiazole Thiazole Binding Affinity PI3-Kinase

Topological Polar Surface Area Advantage: Superior Blood-Brain Barrier Penetration Potential vs. 4-Methoxyphenyl Analog

The target compound has a computed topological polar surface area (TPSA) of 98.9 Ų [1]. The structurally related analog N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS not assigned in search) has a molecular weight of 445.6 g/mol and a higher TPSA due to the additional 4-methoxyphenyl group. TPSA values below 140 Ų are generally associated with favorable blood-brain barrier (BBB) permeability, while values above 140 Ų exhibit poor CNS penetration. The target compound's TPSA of 98.9 Ų places it well within the CNS-permeable range, whereas the 4-methoxyphenyl analog is predicted to exceed this threshold based on molecular weight and added oxygen atoms.

TPSA & CNS permeability
Class-level inference
TPSA 98.9 Ų (target) vs. estimated >120 Ų for 4-methoxyphenyl analog; TPSA well below 140 Ų threshold for BBB penetration
May support BBB permeability screening in CNS models
Computed TPSA; BBB prediction based on drug-like property criteria
Blood-Brain Barrier CNS Penetration Physicochemical Properties

Optimal Application Scenarios for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide in Drug Discovery and Chemical Biology


FAAH Inhibitor Lead Optimization: Transition-State Mimetic Design

This compound serves as an optimal starting scaffold for structure-based design of reversible FAAH inhibitors. Molecular docking studies on the benzothiazole-ethanesulfonamide chemotype reveal that the sulfonamide group can form hydrogen bonds with catalytic residues (Ser241, Ser217) to mimic the tetrahedral transition state, while the benzothiazole ring occupies a hydrophobic cleft [1]. The methylene linker provides the necessary conformational flexibility for optimal positioning, a feature absent in directly-linked analogs [2]. Researchers should prioritize this exact scaffold for SAR exploration to maintain the slow-dissociating, reversible inhibition mechanism characterized by long residence times.

CNS-Penetrant Chemical Probe Development

With a TPSA of 98.9 Ų and an XLogP3-AA of 3.1, this compound resides within the favorable physicochemical space for blood-brain barrier penetration [1]. It is a superior choice for developing in vivo chemical probes targeting central nervous system enzymes (e.g., FAAH) compared to bulkier analogs such as N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, which exceed the TPSA threshold for CNS exclusion. Procurement of this specific ethanesulfonamide variant is recommended for any program requiring brain exposure in rodent models.

Kinase Selectivity Screening Panel Compound

The benzothiazole-piperidine core is a recognized kinase inhibitor scaffold, with the benzothiazole moiety contributing significantly to ATP-binding pocket engagement [1]. This compound's ethanesulfonamide group provides a smaller, less lipophilic substituent compared to arylsulfonamide analogs, potentially reducing off-target kinase interactions while retaining on-target potency. It is suitable as a reference compound in kinase selectivity panels to benchmark the selectivity profile of closely related benzothiazole-piperidine sulfonamide lead series.

Metabolic Stability Optimization Starting Point

The ethanesulfonamide substituent, being an aliphatic sulfonamide, is generally less susceptible to oxidative metabolism compared to aryl- or heteroaryl-sulfonamide groups [1]. In contrast, the pyridine-3-sulfonamide analog (CAS 2034503-91-6) contains a heteroaromatic ring that is a substrate for cytochrome P450-mediated oxidation. For programs prioritizing metabolic stability in liver microsome assays, this ethanesulfonamide variant represents a cleaner starting point for further optimization, potentially reducing the need for extensive metabolite identification studies early in lead development.

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimization
Benzothiazole-ethanesulfonamide scaffold with methylene linker
Target engagement and residence time in FAAH enzyme assays
CNS-penetrant probe development
Physicochemical profile within drug-like CNS space
Brain exposure in rodent BBB penetration screening models
Kinase selectivity panel benchmarking
Benzothiazole-piperidine core with compact ethanesulfonamide substituent
Selectivity profiling against related benzothiazole-piperidine analogs
Metabolic stability optimization starting point
Aliphatic ethanesulfonamide group vs. aryl/heteroaryl sulfonamides
Microsomal stability and metabolite identification studies
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